molecular formula C17H12FN3O3 B10901670 methyl 4-[(E)-{2-[(4-cyano-2-fluorophenyl)carbonyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(4-cyano-2-fluorophenyl)carbonyl]hydrazinylidene}methyl]benzoate

Cat. No.: B10901670
M. Wt: 325.29 g/mol
InChI Key: XVVVFLSOQJBZOD-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(E)-{2-[(4-cyano-2-fluorophenyl)carbonyl]hydrazinylidene}methyl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{2-[(4-cyano-2-fluorophenyl)carbonyl]hydrazinylidene}methyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-cyano-2-fluorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{2-[(4-cyano-2-fluorophenyl)carbonyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines or alcohols can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(E)-{2-[(4-cyano-2-fluorophenyl)carbonyl]hydrazinylidene}methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{2-[(4-cyano-2-fluorophenyl)carbonyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The cyano and fluorophenyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyanobenzoate: Shares the cyano and benzoate ester groups but lacks the fluorophenyl and hydrazinylidene moieties.

    4-Cyano-2-fluorobenzoic acid: Contains the cyano and fluorophenyl groups but lacks the ester and hydrazinylidene functionalities.

Uniqueness

Methyl 4-[(E)-{2-[(4-cyano-2-fluorophenyl)carbonyl]hydrazinylidene}methyl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H12FN3O3

Molecular Weight

325.29 g/mol

IUPAC Name

methyl 4-[(E)-[(4-cyano-2-fluorobenzoyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C17H12FN3O3/c1-24-17(23)13-5-2-11(3-6-13)10-20-21-16(22)14-7-4-12(9-19)8-15(14)18/h2-8,10H,1H3,(H,21,22)/b20-10+

InChI Key

XVVVFLSOQJBZOD-KEBDBYFISA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)C#N)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.